molecular formula C10H10F2O2 B2984352 (2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248173-72-8

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B2984352
CAS No.: 2248173-72-8
M. Wt: 200.185
InChI Key: GATIIXYLIXZALQ-ZCFIWIBFSA-N
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Description

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the deoxyfluorination of alcohols using aryl fluorosulfonates, which are efficient and cost-effective reagents . The reaction conditions are generally mild, allowing for the preservation of various functional groups.

Industrial Production Methods

Industrial production of (2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the desired product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

Scientific Research Applications

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its effects on various biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.

    2,5-Difluorophenyl isocyanate: Contains the difluorophenyl group with an isocyanate functional group.

Uniqueness

(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is unique due to its specific structural configuration and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-3-(2,5-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATIIXYLIXZALQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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